iGP-1 - 27031-00-1

iGP-1

Catalog Number: EVT-270481
CAS Number: 27031-00-1
Molecular Formula: C17H15N3O3
Molecular Weight: 309.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

iGP-1 belongs to a novel class of cell-permeant small-molecule inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). [] It is a benzimidazole derivative specifically designed for research purposes. [] The compound disrupts the activity of mGPDH, a crucial enzyme involved in the glycerol phosphate shuttle, linking glycolysis to oxidative phosphorylation within the mitochondria. [, ]

Mechanism of Action

iGP-1 acts as a mixed inhibitor of mGPDH. [] This means it can interact with both the enzyme and the enzyme-substrate complex, interfering with the enzyme's catalytic activity. While the exact binding site and mechanism are not fully elucidated, structural modifications to the benzimidazole ring system have been shown to impact iGP-1's potency, suggesting the importance of this region for its interaction with mGPDH. []

Applications

iGP-1 is a valuable tool for studying glycerol 3-phosphate metabolism in various biological systems. [] Some of its specific applications include:

  • Investigating the role of mGPDH in isolated cells and tissues: iGP-1 allows researchers to inhibit mGPDH activity and observe the downstream effects on cellular metabolism. [] This is helpful for understanding the enzyme's function in different cell types and tissues.
  • Studying the link between glycolysis and oxidative phosphorylation: By disrupting the glycerol phosphate shuttle, iGP-1 helps researchers investigate the interplay between glycolysis and oxidative phosphorylation in energy production. []
  • Developing potential therapeutic strategies for diseases involving mGPDH dysregulation: While not yet in clinical use, iGP-1's ability to inhibit mGPDH makes it a potential starting point for developing drugs targeting this enzyme for diseases where it might be implicated. []

Benzimidazole-phenyl-succinamide Derivatives

Compound Description: Benzimidazole-phenyl-succinamide derivatives represent a class of small-molecule inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) []. These compounds were discovered through small-molecule screening and are characterized by a core benzimidazole-phenyl-succinamide structure essential for their inhibitory activity against mGPDH [].

Relevance: Benzimidazole-phenyl-succinamide derivatives are structurally related to iGP-1, sharing the core benzimidazole-phenyl-succinamide structure []. Modifications to the benzimidazole ring system within this class of compounds can modulate both the potency and off-target effects on mGPDH inhibition []. iGP-1 belongs to this class of compounds and exhibits mixed inhibition of mGPDH with IC50 and Ki values ranging from ~1–15 µM [].

iGP-5

Compound Description: iGP-5 is a small-molecule inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) []. It was identified through small-molecule screening and belongs to the benzimidazole-phenyl-succinamide class of mGPDH inhibitors [].

Relevance: iGP-5 is structurally related to iGP-1, sharing the core benzimidazole-phenyl-succinamide scaffold that is essential for mGPDH inhibition []. Both compounds exhibit mixed inhibition of mGPDH with similar potency, demonstrating IC50 and Ki values between ~1–15 µM [].

RH02211

Compound Description: RH02211 is a benzimidazole derivative reported to be a potent inhibitor of mitochondrial glycerophosphate dehydrogenase (mGPDH) [].

Relevance: Although the exact structure of RH02211 is not provided in the context, its classification as a benzimidazole derivative suggests a structural similarity to iGP-1, which also contains a benzimidazole moiety []. Both compounds target and inhibit mGPDH, indicating a shared mechanism of action [].

Compound 5108184

Compound Description: Compound 5108184 is a benzoxadiazole-derivative identified as a potent inhibitor of mitochondrial glycerophosphate dehydrogenase (mGPDH) []. This compound has demonstrated efficacy in inhibiting the growth of prostate cancer cell lines [].

Relevance: While not directly containing a benzimidazole group like iGP-1, Compound 5108184 shares a similar target and biological activity profile with iGP-1 by inhibiting mGPDH []. This suggests that both compounds may share a similar binding site or mechanism of action on the enzyme, despite structural differences.

Metformin

Compound Description: Metformin is a widely used antidiabetic drug that has been repurposed for cancer therapy []. It has demonstrated a good safety profile and is associated with improved responses to cancer treatment in various cancer models [].

Relevance: Recent studies have identified mitochondrial glycerophosphate dehydrogenase (mGPDH) as a target of metformin []. While structurally dissimilar to iGP-1, metformin's ability to inhibit mGPDH suggests a shared pathway of influencing cancer cell metabolism []. This finding highlights the potential of targeting mGPDH, the target of iGP-1, as a therapeutic strategy in cancer.

Properties

CAS Number

27031-00-1

Product Name

4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid

IUPAC Name

4-[4-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

InChI

InChI=1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23)

InChI Key

ARVPDCQNTCJVSU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCC(=O)O

Solubility

Soluble in DMSO

Synonyms

iGP-1; iGP 1; iGP1;

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.